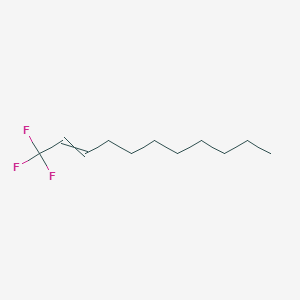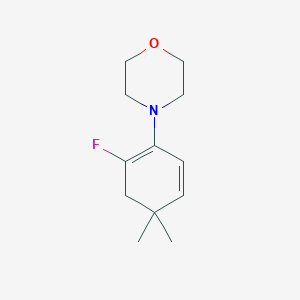![molecular formula C14H20OS B14312715 {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene CAS No. 113138-64-0](/img/structure/B14312715.png)
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is an organic compound characterized by a cyclohexylmethoxy group attached to a benzene ring via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene typically involves the reaction of cyclohexylmethanol with a suitable thiol reagent in the presence of a catalyst. One common method is the use of thiourea as a sulfur source, followed by oxidation to form the sulfanyl linkage. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microfluidic systems can also enhance the efficiency and control over the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may target specific enzymes or receptors, influencing their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioanisole: Similar structure with a methoxy group replaced by a methyl group.
Phenylthioethers: Compounds with a phenyl group attached to a sulfur atom.
Uniqueness
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties compared to other thioethers.
Eigenschaften
CAS-Nummer |
113138-64-0 |
|---|---|
Molekularformel |
C14H20OS |
Molekulargewicht |
236.37 g/mol |
IUPAC-Name |
cyclohexylmethoxymethylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI-Schlüssel |
DIUHEJVRIADXPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
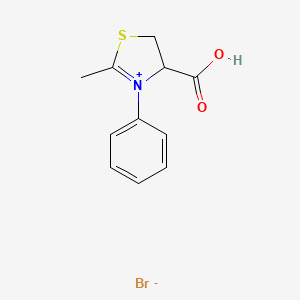
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
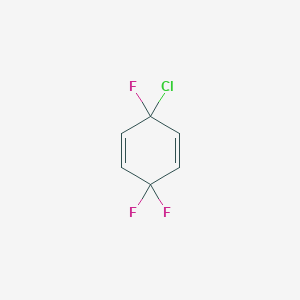
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
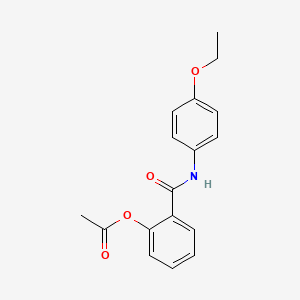
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
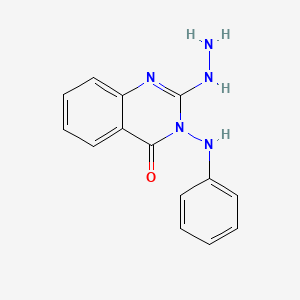
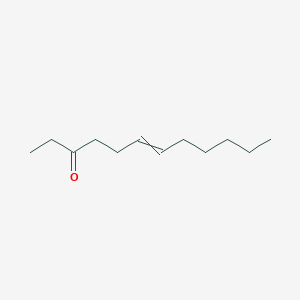
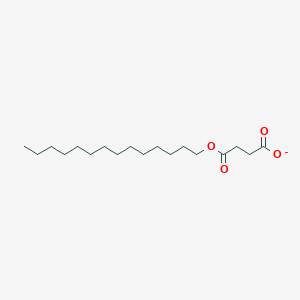
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

